molecular formula C19H23F3N4O2 B2605196 N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide CAS No. 1090434-04-0

N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide

カタログ番号 B2605196
CAS番号: 1090434-04-0
分子量: 396.414
InChIキー: MJHKAZCDJBUCNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide, commonly known as CCT251545, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research.

作用機序

CCT251545 acts as a competitive inhibitor of PLK1, binding to the ATP-binding pocket of the protein and preventing its activation. This leads to the inhibition of cell division and the induction of apoptosis in cancer cells. The specificity of CCT251545 for PLK1 makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that CCT251545 has potent antitumor activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to have a synergistic effect when used in combination with other chemotherapeutic agents, such as paclitaxel and doxorubicin. However, CCT251545 has also been found to have some off-target effects, such as inhibition of Aurora A kinase, which may limit its efficacy in certain cancer types.

実験室実験の利点と制限

One of the main advantages of CCT251545 is its specificity for PLK1, which makes it a valuable tool for studying the role of this protein in cell division and cancer progression. However, its off-target effects may limit its usefulness in certain experiments. Additionally, the synthesis of CCT251545 is complex and time-consuming, which may make it difficult to obtain in large quantities for use in experiments.

将来の方向性

There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PLK1 inhibitors, which may improve the efficacy of this class of drugs in cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PLK1 inhibitors, which may help to personalize cancer treatment. Finally, the use of CCT251545 in combination with other targeted therapies may lead to improved outcomes for cancer patients.

合成法

CCT251545 can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-acetamido-2-trifluoromethylbenzonitrile with cycloheptanone in the presence of sodium hydride and a catalytic amount of tetrabutylammonium iodide to form N-(1-cyanocycloheptyl)-4-acetamido-2-trifluoromethylbenzamide. This intermediate is then reacted with 4-bromo-2-nitroaniline in the presence of a palladium catalyst to form the final product, CCT251545.

科学的研究の応用

CCT251545 has been found to have potential applications in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the Polo-like kinase 1 (PLK1) protein, which plays a crucial role in cell division. Inhibition of PLK1 results in the activation of the spindle assembly checkpoint, leading to cell cycle arrest and ultimately, cell death.

特性

IUPAC Name

2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(1-cyanocycloheptyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-13(27)25-14-6-7-16(15(10-14)19(20,21)22)24-11-17(28)26-18(12-23)8-4-2-3-5-9-18/h6-7,10,24H,2-5,8-9,11H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHKAZCDJBUCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。